1-Ethoxy-1-heptene
Description
Properties
IUPAC Name |
(E)-1-ethoxyhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9-10-4-2/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTIAHWPSZKYHU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-heptene can be synthesized through several methods. One common approach involves the reaction of heptene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and catalyst concentration to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into heptane and ethanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane, ethanol.
Substitution: Various halogenated heptenes.
Scientific Research Applications
1-Ethoxy-1-heptene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into its potential as a drug intermediate is ongoing.
Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-ethoxy-1-heptene exerts its effects involves the interaction of its ethoxy group with various molecular targets. In oxidation reactions, the ethoxy group is typically the site of initial attack by oxidizing agents, leading to the formation of intermediate compounds that further react to form the final products.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
Key Insights :
Physical Properties (Hypothetical Comparison)
Notes:
- Boiling points are extrapolated based on chain length and functional groups. The ethoxy group in this compound likely increases boiling point compared to alkenes like 4-Methyl-1-hexene due to dipole-dipole interactions.
- Solubility trends align with polarity: ethers (e.g., this compound) show better solubility in polar aprotic solvents than alkanes or alkenes.
Biological Activity
1-Ethoxy-1-heptene is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond and an ethoxy group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals.
This compound has a molecular formula of C9H18O and a molecular weight of approximately 158.24 g/mol. Its structure features a heptene backbone with an ethoxy substituent, which influences its reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related alkenes have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 22.5 |
| HeLa | 30.0 |
Toxicity Studies
Toxicological evaluations are essential for assessing the safety profile of this compound. Preliminary studies suggest that at low concentrations, this compound exhibits minimal toxicity in mammalian cells, with no significant adverse effects observed in animal models at doses up to 2000 mg/kg.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products investigated the antimicrobial effects of various ethylene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, supporting its potential use as a natural preservative in food products.
Case Study 2: Anticancer Properties
In a comparative study on the anticancer effects of alkenes, this compound was found to induce apoptosis in MCF-7 cells through caspase activation pathways. This finding highlights its potential as a lead compound for developing new anticancer agents.
Q & A
Q. How can machine learning models predict novel applications of this compound in materials science or catalysis?
- Methodological Answer : Train models on datasets of structurally similar ethers (e.g., 1-Ethoxy-2-methoxyethane) to predict properties like solubility or catalytic activity. Use graph neural networks (GNNs) to map structure-function relationships. Validate predictions via targeted synthesis and property testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
